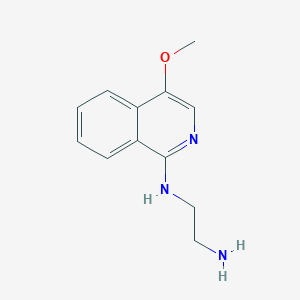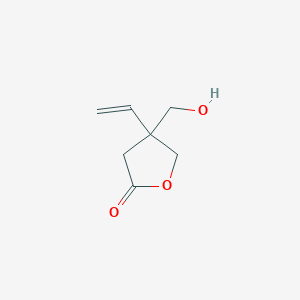![molecular formula C13H15BrO2 B8388245 1-[5-Bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone](/img/structure/B8388245.png)
1-[5-Bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-Bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone is an organic compound characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and a methyl group attached to a phenyl ring
Preparation Methods
The synthesis of 1-[5-Bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-methylphenol and cyclopropylmethanol.
Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO).
Synthetic Route:
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-[5-Bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-[5-Bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-Bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone involves its interaction with molecular targets and pathways within biological systems. The bromine atom and the cyclopropylmethoxy group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, disrupting cellular processes, or interacting with specific receptors.
Comparison with Similar Compounds
1-[5-Bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone can be compared with similar compounds, such as:
1-(5-Bromo-2-hydroxy-4-methoxy-phenyl)ethanone: This compound shares a similar structure but has a hydroxy group instead of a cyclopropylmethoxy group.
1-(5-Bromo-4-methoxy-2-methyl-phenyl)ethanone: This compound lacks the cyclopropyl group, which may affect its reactivity and applications.
1-(5-Bromo-2-methyl-4-nitro-phenyl)ethanone:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15BrO2 |
|---|---|
Molecular Weight |
283.16 g/mol |
IUPAC Name |
1-[5-bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone |
InChI |
InChI=1S/C13H15BrO2/c1-8-5-13(16-7-10-3-4-10)12(14)6-11(8)9(2)15/h5-6,10H,3-4,7H2,1-2H3 |
InChI Key |
FQEGZUOVTBABLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)Br)OCC2CC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl(2S)-2-[(4-nitrobenzoyl)amino]-propanoate](/img/structure/B8388162.png)
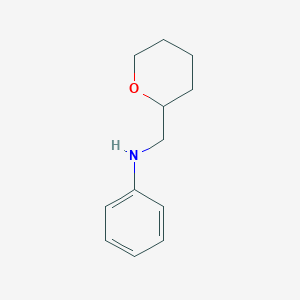
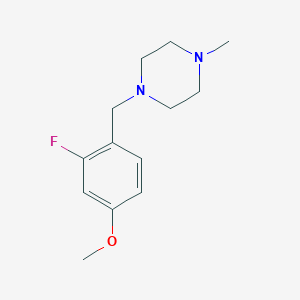
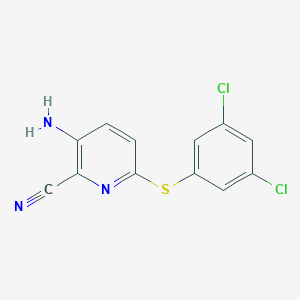

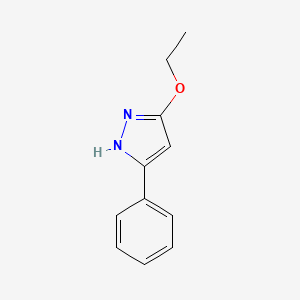
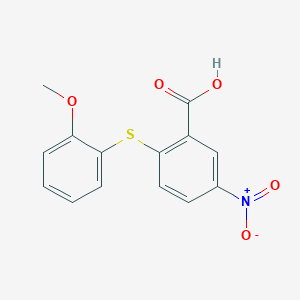
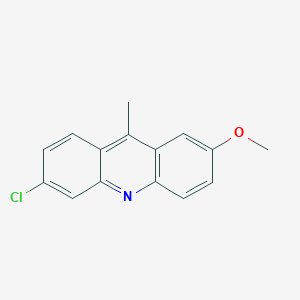
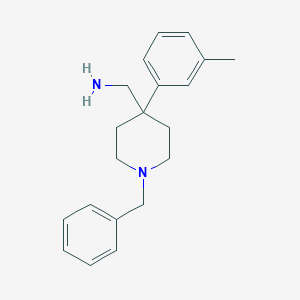
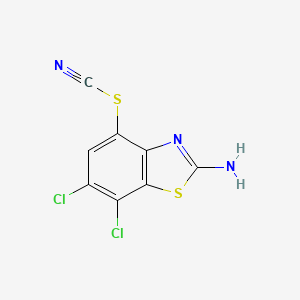
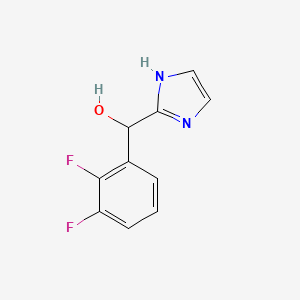
![Methyl alpha-[p-(p-chlorophenoxy)phenyl]acetate](/img/structure/B8388256.png)
